N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Description
N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H20N2O4S3 and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
N-heterocyclic carbenes catalyze the rearrangement of certain vinyl sulfones, leading to the generation of highly substituted isoxazolines and other heterocyclic compounds. This represents a novel conjugate addition/Umpolung process, which could be relevant to the chemical structure and reactions of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Atienza, Roth, & Scheidt, 2011).
Coenzyme M Analogues in Enzyme Systems
The synthesis and investigation of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for their roles in enzyme systems such as methyl-coenzyme M reductase found in Methanobacterium thermoautotrophicum could have implications for understanding the functionality of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Gunsalus, Romesser, & Wolfe, 1978).
Novel Complexes with Ligands
The synthesis of novel complexes using ligands, such as N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide, could provide insights into the potential applications of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide in forming complex molecular structures (Li, Zhai, Hu, & Jiang, 2009).
Polymer Chemistry
The RAFT synthesis of acrylic copolymers containing groups like poly(ethylene glycol) and dioxolane functional groups, leading to well-defined aldehyde containing copolymers for bioconjugation, could relate to the chemical properties and potential applications of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide in polymer chemistry (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
UV-activated Persulfate Method in Degradation Studies
Investigating the degradation of compounds like methyl paraben using the UV-activated persulfate method can provide insights into the degradation and transformation pathways of complex molecules like N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Dhaka, Kumar, Khan, Paeng, Kurade, Kim, & Jeon, 2017).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRXZLRMPUPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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